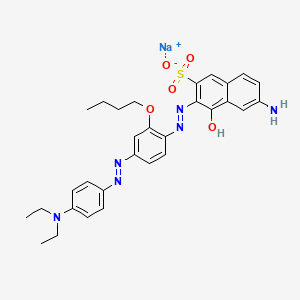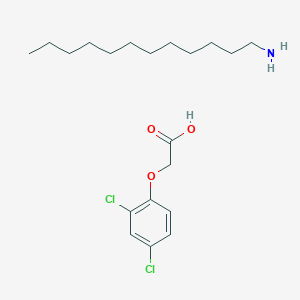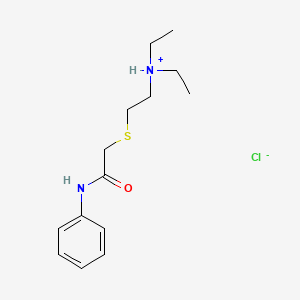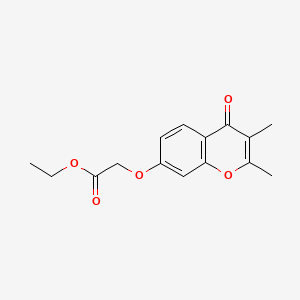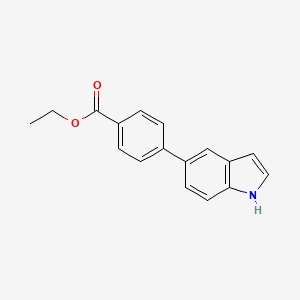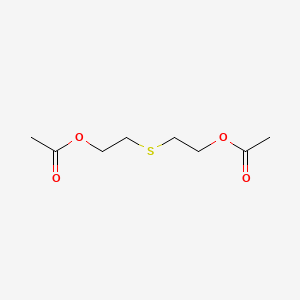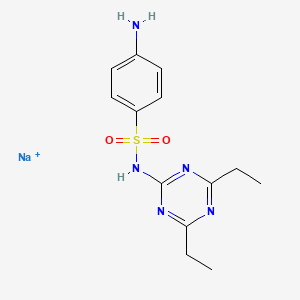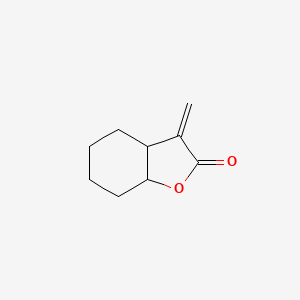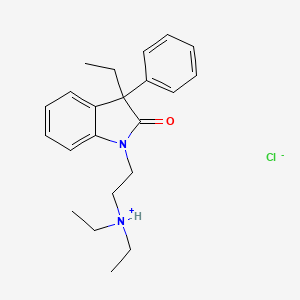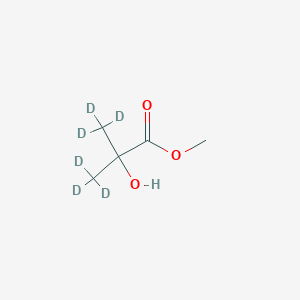
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is a deuterated compound with the molecular formula C5H10O3. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials
作用机制
The mechanism of action of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways, as they can be easily traced using spectroscopic techniques .
相似化合物的比较
Similar Compounds
Methyl ®-(-)-3-hydroxy-2-methyl-propionate: This compound is a stereoisomer and shares similar chemical properties but lacks deuterium labeling.
Methyl (S)-(+)-3-hydroxy-2-methylpropionate: Another stereoisomer with similar properties but without deuterium.
2-Hydroxy-2-methylpropiophenone: A related compound used in polymer chemistry but with different functional groups.
Uniqueness
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and detailed analysis of reaction mechanisms are required .
属性
CAS 编号 |
40662-44-0 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
124.17 g/mol |
IUPAC 名称 |
methyl 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3/i1D3,2D3 |
InChI 键 |
XYVQFUJDGOBPQI-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])O |
规范 SMILES |
CC(C)(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



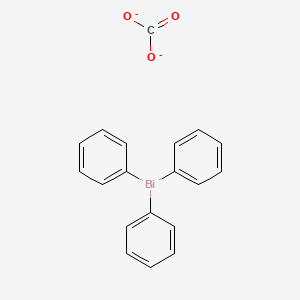
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
